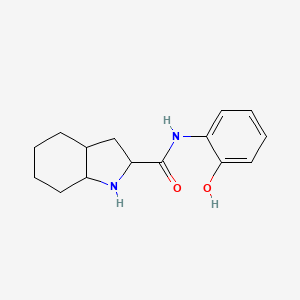
N-(2-hydroxyphenyl)-octahydro-1H-indole-2-carboxamide
描述
N-(2-hydroxyphenyl)-octahydro-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C15H20N2O2 and its molecular weight is 260.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-hydroxyphenyl)-octahydro-1H-indole-2-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by an indole core, which is known for its diverse biological activities. The presence of a hydroxyl group on the phenyl ring enhances its interaction with biological targets, potentially increasing its efficacy.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of various indole-2-carboxamide derivatives, including this compound. These compounds have shown significant activity against several cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), A375 (melanoma), and HCT-116 (colon cancer).
- GI50 Values : The most potent derivatives exhibited GI50 values ranging from 0.95 µM to 1.50 µM against these cell lines, indicating strong antiproliferative activity comparable to standard chemotherapeutics like doxorubicin .
The mechanism underlying the biological activity of this compound involves:
- Inhibition of Kinases : The compound acts as a multi-targeted kinase inhibitor, specifically inhibiting CDK2 and EGFR, which are crucial in cell cycle regulation and proliferation .
- Induction of Apoptosis : It has been shown to induce apoptosis through activation of caspases (3, 8, and 9) and modulation of apoptotic markers such as Cytochrome C and Bcl-2 family proteins. Increased levels of pro-apoptotic Bax and decreased levels of anti-apoptotic Bcl-2 were observed in treated cells .
In Vivo Studies
Pharmacological evaluations have demonstrated that compounds similar to this compound exhibit beneficial effects in animal models:
- Erectile Dysfunction Model : In studies using male rats with induced erectile dysfunction, the compound showed improved sexual behavior compared to controls .
Comparative Efficacy
A comparative analysis was conducted on various derivatives, highlighting the structure–activity relationship (SAR):
| Compound | GI50 (µM) | Target Kinase | Apoptotic Induction |
|---|---|---|---|
| This compound | 1.35 | CDK2, EGFR | Yes |
| Doxorubicin | 1.13 | Topoisomerase II | Yes |
| 5-chloro derivative | 1.05 | CDK2 | Yes |
This table illustrates that this compound has comparable potency to established chemotherapeutics while demonstrating unique mechanisms of action.
Case Studies
Several case studies have been published detailing the effectiveness of indole carboxamides in various therapeutic contexts:
- Cancer Treatment : A study highlighted the use of indole derivatives in combination therapies for enhanced efficacy against resistant cancer cell lines.
- Neuroprotective Effects : Other research indicated potential neuroprotective properties against oxidative stress-induced damage in neuronal cell lines, suggesting a broader therapeutic application beyond oncology .
属性
IUPAC Name |
N-(2-hydroxyphenyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-14-8-4-3-7-12(14)17-15(19)13-9-10-5-1-2-6-11(10)16-13/h3-4,7-8,10-11,13,16,18H,1-2,5-6,9H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSOHJDRUMJJQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2)C(=O)NC3=CC=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001204245 | |
| Record name | 1H-Indole-2-carboxamide, octahydro-N-(2-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001204245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251923-93-9 | |
| Record name | 1H-Indole-2-carboxamide, octahydro-N-(2-hydroxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251923-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-2-carboxamide, octahydro-N-(2-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001204245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















